N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide
Description
This compound features a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 5 and a 4-(4-fluorophenylsulfonamido)benzamide group at position 2. The 4-fluorophenylsulfonamido group enhances solubility and binding affinity through sulfonamide hydrogen bonding and fluorine-induced electronic effects .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-fluorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O6S/c24-16-4-8-18(9-5-16)35(30,31)28-17-6-1-14(2-7-17)21(29)25-23-27-26-22(34-23)15-3-10-19-20(13-15)33-12-11-32-19/h1-10,13,28H,11-12H2,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVDQUAWFBNXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide is a compound that belongs to the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 423.46 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance:
- Mechanism : Compounds with the oxadiazole scaffold have been shown to interact with enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to antiproliferative effects in various cancer cell lines .
- Case Studies : A study demonstrated that specific oxadiazole derivatives exhibited cytotoxicity against breast cancer cells with IC50 values in the micromolar range. Modifications in the substituents on the oxadiazole ring significantly affected their potency .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Effects : Recent studies have highlighted the antibacterial activity of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. For example, a derivative similar to the compound displayed effective inhibition against Xanthomonas oryzae, a pathogen affecting rice crops .
- Bioassay Results : In bioassays, certain derivatives showed EC50 values lower than established antibiotics, indicating superior antibacterial efficacy .
Comparative Analysis of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of critical enzymes involved in DNA synthesis and repair processes.
- Cell Cycle Arrest : Inducing cell cycle arrest at various checkpoints.
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
Comparison with Similar Compounds
Structural Analogues from the 1,3,4-Oxadiazole Series
Key analogs (compounds 18–21 in ) share the oxadiazole-dihydrobenzodioxin backbone but differ in benzamide substituents:
*Method A/B: Condensation of carboxylic acid derivatives with oxadiazole precursors using catalysts like 4B and pyridine .
Key Observations :
Triazole-Based Analogs with Sulfonyl Groups
Compounds 7–9 in feature 1,2,4-triazole cores with 4-(4-X-phenylsulfonyl)phenyl groups. Unlike the target’s oxadiazole, triazoles exhibit tautomerism (thione vs. thiol forms), complicating structural stability. IR spectra confirmed the thione tautomer (νC=S at 1247–1255 cm⁻¹; absence of νS-H) . The target’s oxadiazole lacks tautomeric variability, favoring metabolic stability in vivo.
Butanamide vs. Benzamide Variants
describes a structural analog with a butanamide chain (N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide). The benzamide in the target compound likely enhances aromatic stacking interactions, whereas the butanamide’s aliphatic chain may reduce rigidity and binding specificity .
Implications for Drug Design
- Substituent Optimization : The 4-fluorophenylsulfonamido group balances solubility and binding, outperforming bulkier (e.g., isopropoxy) or less polar (e.g., CF3) groups in analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves sequential coupling of the oxadiazole core, sulfonamide linkage, and benzamide backbone. Key steps include:
- Oxadiazole formation : Cyclization of hydrazide precursors with carbon disulfide or carbodiimides under reflux in ethanol or DMF (70–90°C) .
- Sulfonamide coupling : Reaction of 4-fluorophenylsulfonyl chloride with the amine intermediate using bases like triethylamine in dichloromethane or acetonitrile .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Critical parameters: Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield .
Q. Which analytical techniques are most reliable for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and sulfonamide linkage (e.g., sulfonamide proton at δ 10–12 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR spectroscopy : Detects carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .
Q. How does the compound’s solubility affect in vitro assays?
The compound’s solubility is limited in aqueous buffers (<10 µM) due to its hydrophobic benzodioxin and oxadiazole moieties. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions .
- Surfactants : Polysorbate-80 or cyclodextrins to enhance bioavailability in cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Oxadiazole modifications : Replacing the 1,3,4-oxadiazole with 1,2,4-triazole improves metabolic stability but reduces target affinity .
- Sulfonamide substituents : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets, as shown in docking studies .
- Benzodioxin substitution : Introducing methyl groups at the 2-position increases plasma half-life by 40% in murine models .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Buffer pH (e.g., Tris vs. PBS) alters sulfonamide ionization, affecting binding .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics, fluorescence polarization for enzymatic activity) to validate specificity .
- Metabolic instability : LC-MS/MS metabolite profiling identifies rapid glucuronidation in hepatic microsomes, necessitating prodrug design .
Q. How can computational methods predict metabolic pathways?
- In silico tools : SwissADME predicts Phase I metabolism (e.g., CYP3A4-mediated oxidation of benzodioxin) and Phase II glucuronidation sites .
- Molecular dynamics : Simulates interactions with cytochrome P450 enzymes to prioritize stable analogs .
Methodological Challenges
Q. What are the best practices for stability testing under physiological conditions?
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via UPLC-QTOF .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials with desiccants .
Q. How to address low yield in the final coupling step?
- Catalyst optimization : Use HOBt/EDCI coupling agents instead of DCC to reduce racemization .
- Microwave-assisted synthesis : Reduces reaction time from 12 hr to 30 min, improving yield by 20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
